“4-bromo-1H-indazol-3-amine” is a chemical compound with the CAS Number: 914311-50-5. It has a molecular weight of 212.05 . This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
The synthesis of indazole derivatives like “4-bromo-1H-indazol-3-amine” can be achieved through various methods. One such method involves the microwave heating of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines at 160°C for 10 minutes. This process quantitatively yields the arylhydrazones, which are further cyclized to give 1-aryl-1H-indazoles via CuI/diamine-catalyzed N-arylation under microwave heating .
The molecular structure of “4-bromo-1H-indazol-3-amine” can be represented by the InChI Code: 1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H, (H3,9,10,11). The InChI key for this compound is IXXXOIXGQFPLIH-UHFFFAOYSA-N .
Indazole derivatives, including “4-bromo-1H-indazol-3-amine”, have been found to exhibit a wide range of chemical reactions. For instance, they can undergo Suzuki-coupling reactions when coupled with various substituted boronic acid esters .
“4-bromo-1H-indazol-3-amine” is a solid compound . It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
4-Bromo-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family, characterized by its bromine substitution at the fourth position of the indazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
4-Bromo-1H-indazol-3-amine is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is synthesized from simpler precursors, often involving bromination and amination reactions. The compound is recognized for its role in the synthesis of various biologically active molecules, including those with anticancer properties.
The synthesis of 4-bromo-1H-indazol-3-amine typically involves several key steps:
The molecular formula of 4-bromo-1H-indazol-3-amine is , with a molecular weight of approximately 212.05 g/mol. The structure features:
The compound's structural characteristics contribute to its reactivity and interactions with biological targets.
4-Bromo-1H-indazol-3-amine can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications.
The mechanism of action for compounds like 4-bromo-1H-indazol-3-amine often involves:
Research indicates that modifications to the indazole structure can significantly influence its pharmacological properties.
4-Bromo-1H-indazol-3-amine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 212.05 g/mol |
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition coefficient) | Approximately 1.9 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 1 |
These properties influence its behavior in biological systems and during synthetic processes.
4-Bromo-1H-indazol-3-amine finds applications in various scientific fields:
Research continues to explore new derivatives and analogs of 4-bromo-1H-indazol-3-amine for enhanced therapeutic efficacy and specificity against various targets in disease treatment.
4-Bromo-1H-indazol-3-amine belongs to the indazole family of nitrogen-containing heterocyclic compounds, characterized by a fused bicyclic system comprising a benzene ring condensed with a pyrazole ring. The core indazole scaffold positions this compound within a broader class of privileged structures in medicinal chemistry, known for their diverse biological activities and structural versatility. The systematic IUPAC name for this compound is 4-bromo-1H-indazol-3-amine, unambiguously defining the positions of its key substituents: a bromine atom at the 4-position of the indazole ring and an amino group (-NH₂) at the 3-position [9].
The molecular formula is C₇H₆BrN₃, corresponding to a molecular weight of 212.05 g/mol. Key structural features include:
Table 1: Fundamental Structural and Physicochemical Properties
Property | Value/Descriptor |
---|---|
IUPAC Name | 4-Bromo-1H-indazol-3-amine |
Molecular Formula | C₇H₆BrN₃ |
Molecular Weight | 212.05 g/mol |
Canonical SMILES | C1=CC2=C(C(=C1)Br)C(=NN2)N |
InChI Key | IXXXOIXGQFPLIH-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 (N1H and -NH₂) |
Hydrogen Bond Acceptors | 3 (Ring N2, -NH₂) |
Log P (Predicted) | 1.77–1.92 |
Aromatic Heavy Atom Count | 9 |
The bromine atom significantly influences electron distribution, rendering the C4 position electrophilic and adjacent carbons amenable to nucleophilic attack. The amino group contributes to moderate water solubility and participates in hydrogen bonding networks, crucial for crystal engineering and supramolecular assembly [7].
Indazole chemistry emerged prominently in the late 19th century, with the first synthesis of the indazole core reported in 1883. However, the targeted synthesis of halogenated 3-aminoindazoles like 4-bromo-1H-indazol-3-amine gained traction only in the late 20th century, driven by the need for complex heterocyclic intermediates in pharmaceutical discovery. Early synthetic routes relied on electrophilic bromination of pre-formed indazoles, often suffering from poor regioselectivity and low yields due to competing reactions at electron-rich positions (C5 or C7) and decomposition of the amino group [3] [5].
A pivotal advancement occurred with the development of regioselective ring-closing strategies using ortho-halo benzonitrile precursors. For example, cyclization of 2,6-dihalobenzonitriles with hydrazine enabled direct access to 3-aminoindazoles with halogens at specific positions. The synthesis of 4-bromo-1H-indazol-3-amine particularly benefited from optimized bromination protocols using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., sulfuric acid), achieving regioselective bromination at the C4 position of the indazole ring with minimal byproduct formation [3].
Table 2: Evolution of Key Synthetic Methods for 4-Bromo-1H-Indazol-3-Amine
Era | Method | Limitations/Advancements |
---|---|---|
Pre-2000s | Electrophilic bromination of 1H-indazol-3-amine | Low regioselectivity; over-bromination common |
Early 2000s | Cyclization of 3-bromo-2,6-dichlorobenzonitrile | Improved regiocontrol; required expensive precursors |
Post-2010 | NBS/H₂SO₄-mediated bromination of dichlorobenzonitrile | Scalable; >93% regioselectivity; column-free purification |
These methodological refinements addressed critical challenges in regioselectivity and scalability. For instance, the use of excess sulfuric acid (10 eq.) with stoichiometric NBS (1.07 eq.) at 25°C enabled bromination at C3 of 2,6-dichlorobenzonitrile, which upon cyclization with hydrazine, cleanly furnished 4-bromo-1H-indazol-3-amine. This process was successfully demonstrated on hundred-gram scales, highlighting its industrial viability [3].
Medicinal Chemistry:4-Bromo-1H-indazol-3-amine is a cornerstone building block in designing kinase inhibitors, anticancer agents, and antiviral therapeutics. Its significance stems from:
Table 3: Research Compounds Derived from 4-Bromo-1H-Indazol-3-Amine
Derivative Class | Biological Target/Activity | Key Finding |
---|---|---|
3,5-Bis(aryl)indazoles | K562 leukemia cells | IC₅₀ = 5.15 µM; induces apoptosis via Bcl-2/p53 |
N-(3-Bromoindol-5-yl)quinazolin-4-amines | Pan-HER kinases (EGFR/HER2) | Irreversible inhibition; overcomes T790M resistance |
2-(4-Indazolyl)acetamides | PI3K/AKT/mTOR pathway | Blocks gastric cancer proliferation (compound W24) |
Material Sciences:In non-biological contexts, the compound’s rigid planar structure and hydrogen-bonding capability enable applications in:
The bromo group’s polarizability and the amino group’s solvation properties contribute to a balanced log P (∼1.9), making it valuable for tuning the hydrophilicity-lipophilicity equilibrium in dye molecules or organic electronic materials [4]. As synthetic methodologies advance, this heterocycle continues to enable innovations across drug discovery and functional materials.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7